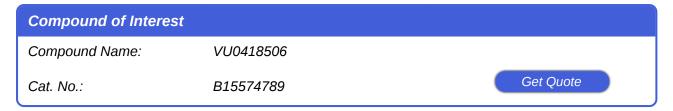


VU0418506: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0418506, scientifically known as N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its characterization. **VU0418506** has emerged as a valuable tool compound for studying the therapeutic potential of mGlu4 modulation, particularly in the context of Parkinson's disease.[1][3] It exhibits favorable in vivo pharmacokinetic properties, making it suitable for preclinical research.[1] This document is intended to serve as a detailed resource for researchers utilizing or considering **VU0418506** in their studies.

Chemical Structure and Physicochemical Properties

VU0418506 is a novel chemical entity with a pyrazolo[4,3-b]pyridine core.[1] Its structure and key properties are summarized below.



Property	Value	Reference
IUPAC Name	N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine	[1]
CAS Number	1330624-42-4	[1]
Chemical Formula	C12H8CIFN4	[1]
Molecular Weight	262.67 g/mol	[1]
SMILES	FC1=CC=C(NC2=NNC3=CC= CN=C32)C=C1Cl	[1]
Appearance	Solid powder	[1]

Pharmacological Properties

VU0418506 acts as a positive allosteric modulator of mGlu4, enhancing the receptor's response to the endogenous ligand, glutamate. Its pharmacological profile has been extensively characterized.

In Vitro Potency and Selectivity

Parameter	Species	Value	Reference
EC50 (mGlu4)	Human	68 nM	[1]
EC50 (mGlu4)	Rat	46 nM	[1]
Selectivity	-	Selective for mGlu4 over other mGlu receptors (except mGlu6)	[1]

Pharmacokinetics and Drug Metabolism (DMPK)

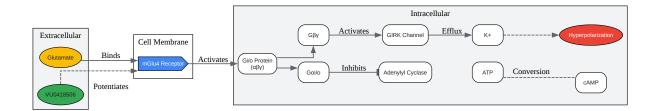


Parameter	Species	Value	Reference
Intrinsic Clearance (CLint) in Liver Microsomes	Rat	12.1 μL/min/mg	[1]
Intrinsic Clearance (CLint) in Liver Microsomes	Human	10.1 μL/min/mg	[1]
Fraction Unbound (fu) in Plasma	Rat	0.028	[1]
Fraction Unbound (fu) in Plasma	Human	0.017	[1]
Oral Bioavailability (F)	Rat	95%	[1]
Oral Bioavailability (F)	Dog	36%	[1]
Brain to Plasma Ratio (Kp)	Rat	2.10	[1]
CYP Inhibition	-	Potent inhibitor of CYP1A2	[1]
CYP Induction	-	Inducer of CYP1A2 activity	[1]

Signaling Pathway

VU0418506, as a positive allosteric modulator of mGlu4, enhances the receptor's signaling cascade upon activation by glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The downstream signaling events are depicted below.





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Figure 1: mGlu4 Signaling Pathway Modulated by VU0418506.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **VU0418506**.

In Vitro mGlu4 Potentiation Assay

This protocol is adapted from Engers et al., 2016.[1]

- Cell Culture: HEK293 cells stably expressing human or rat mGlu4 are cultured in appropriate media.
- Assay Buffer: Prepare a buffer containing a sub-maximal concentration of glutamate (EC20).
- Compound Preparation: Prepare a serial dilution of VU0418506 in DMSO, followed by dilution in the assay buffer.
- Assay Procedure:
 - Plate the cells in a 384-well plate.
 - Add the VU0418506 dilutions to the wells.



- Incubate for a specified period.
- Measure the intracellular calcium mobilization or other relevant second messenger levels using a fluorescent plate reader.
- Data Analysis: The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rats

This protocol is a generalized representation based on the data from Engers et al., 2016.[1]

- Animals: Male Sprague-Dawley rats are used.
- Dosing:
 - Oral (PO): VU0418506 is formulated in a suitable vehicle (e.g., 10% Tween 80 in water) and administered by oral gavage.
 - Intravenous (IV): **VU0418506** is dissolved in a suitable vehicle and administered via the tail vein.
- Sample Collection: Blood samples are collected from the tail vein at various time points postdosing. Plasma is separated by centrifugation. Brain tissue is collected at the end of the study.
- Sample Analysis: Plasma and brain homogenate concentrations of VU0418506 are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability, brain-to-plasma ratio) are calculated using non-compartmental analysis.

Haloperidol-Induced Catalepsy Model in Rats

This protocol is based on the studies described by Niswender et al., 2016.

• Animals: Male Sprague-Dawley rats are used.

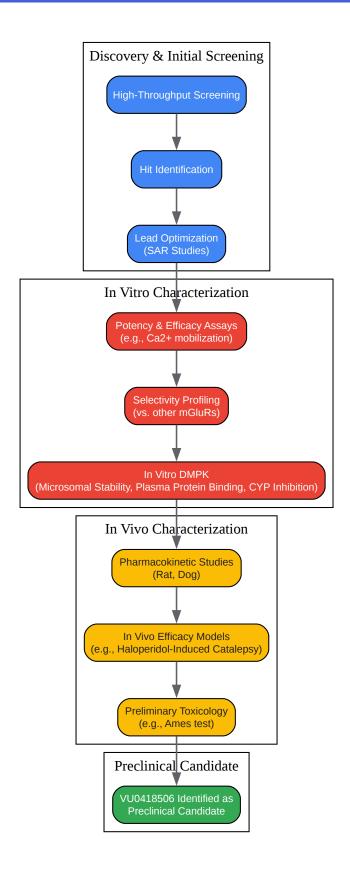


- Induction of Catalepsy: Haloperidol is administered intraperitoneally to induce a cataleptic state.
- Drug Administration: VU0418506 or vehicle is administered orally at various doses prior to or after haloperidol administration.
- Catalepsy Assessment: The degree of catalepsy is measured at several time points using a bar test. The time the rat maintains an imposed posture with its forepaws on a raised bar is recorded.
- Data Analysis: The cataleptic scores are compared between the vehicle and VU0418506treated groups to determine the reversal of haloperidol-induced catalepsy.

Experimental Workflow

The overall workflow for the discovery and characterization of VU0418506 is outlined below.





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Figure 2: Experimental Workflow for the Characterization of VU0418506.



Conclusion

VU0418506 is a well-characterized mGlu4 positive allosteric modulator that serves as an invaluable research tool. Its high potency, selectivity, and favorable in vivo pharmacokinetic profile make it a suitable compound for preclinical studies investigating the role of mGlu4 in various physiological and pathological processes, particularly in the field of neuropharmacology and drug discovery for neurodegenerative diseases like Parkinson's disease. This guide provides a centralized resource of its key properties and the experimental methodologies used for its validation.

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